Ac4ManNAz

Catalog No.
S516858
CAS No.
M.F
C16H22N4O10
M. Wt
430.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac4ManNAz

Product Name

Ac4ManNAz

IUPAC Name

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate

Molecular Formula

C16H22N4O10

Molecular Weight

430.37 g/mol

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1

InChI Key

HGMISDAXLUIXKM-LIADDWGISA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Ac4ManNAz; Ac 4ManNAz; Ac-4ManNAz; Ac4Man-NAz; Ac4-Man-NAz; Ac4-ManNAz; N-Azidoacetylmannosamine-tetraacylated

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Description

The exact mass of the compound Ac4ManNAz is 430.1336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glycobiology Studies

Ac4ManNAz plays a crucial role in understanding glycosylation, a vital cellular process where carbohydrates (sugars) are attached to proteins and lipids. These sugar chains, called glycans, influence various biological functions like cell signaling, adhesion, and protein folding. Ac4ManNAz can be metabolically incorporated into cells, specifically targeting enzymes that utilize N-acetylmannosamine (ManNAc) as a substrate. This allows researchers to study the dynamics and functions of glycans in living cells. []

Bioorthogonal Labeling

Bioorthogonal labeling is a technique for selectively attaching probes to biomolecules of interest within complex biological environments. Ac4ManNAz's azide group (N3) serves as a valuable handle for this purpose. Researchers can use a complementary chemical group, like a cyclooctyne (BCN), to specifically tag biomolecules containing the incorporated Ac4ManNAz. This labeling strategy offers several advantages:

  • High Specificity: The azide-BCN reaction is highly specific, minimizing background noise and improving the accuracy of detection.
  • Biocompatibility: Both Ac4ManNAz and BCN tags are biocompatible, meaning they have minimal impact on cellular functions.
  • Versatility: The tags can be conjugated with various fluorophores for visualization or other functional groups for further analysis. []

This bioorthogonal labeling approach using Ac4ManNAz enables researchers to track specific biomolecules within living cells and organisms, providing valuable insights into their localization, interactions, and dynamics.

Metabolic Engineering

Metabolic engineering involves manipulating cellular metabolism for various purposes. Ac4ManNAz can be a helpful tool in this field. By incorporating Ac4ManNAz into specific metabolic pathways, researchers can gain insights into the regulation and efficiency of these pathways. Additionally, Ac4ManNAz can be used to introduce unnatural sugars into cells, allowing scientists to study the effects of these modifications on cellular functions. This approach holds promise for developing novel therapeutic strategies. []

Ac4ManNAz, or tetraacetylated N-azidoacetylmannosamine, is an azide-labeled monosaccharide that serves as a crucial tool in the field of glycobiology. This compound is a derivative of N-acetylmannosamine, modified to include an azido group and four acetyl groups. Ac4ManNAz is cell-permeable, allowing it to be incorporated into cellular processes, particularly in glycoprotein synthesis. Its unique structure enables it to replace its natural counterpart in metabolic pathways, facilitating the study of glycoproteins through metabolic labeling techniques.

Ac4ManNAz leverages its structural similarity to ManNAz to infiltrate the sialic acid biosynthesis pathway within cells. The subsequent deacetylation step generates a functional sialic acid precursor that gets incorporated into newly formed glycans (sugar chains) [, ]. The key advantage lies in the azide group, which serves as a handle for selective labeling with various probes using click chemistry. This allows researchers to study the dynamics and localization of sialylated glycoconjugates within living cells [].

Ac4ManNAz participates in bioorthogonal reactions, primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the selective labeling of biomolecules, enabling researchers to visualize and track glycoproteins and other cellular components. The azide group in Ac4ManNAz can react with various alkynes, leading to the formation of stable linkages that can be detected using fluorescent or biotin tags.

Research indicates that Ac4ManNAz influences cellular mechanisms significantly. At higher concentrations, it has been shown to induce apoptosis and modulate immune responses by down-regulating genes involved in cell adhesion and signaling pathways . Additionally, it affects metabolic flux within cells by altering the incorporation of sugars into glycoproteins, which can impact various cellular functions such as proliferation and endocytosis .

Ac4ManNAz can be synthesized through several methods, including:

  • Chemical Synthesis: This involves the stepwise addition of acetyl groups and the introduction of the azido group to N-acetylmannosamine.
  • Metabolic Labeling: Cells can be incubated with Ac4ManNAz, allowing them to metabolically incorporate it into their glycoproteins.
  • Click Chemistry: Following its incorporation into glycoproteins, Ac4ManNAz can be utilized in click chemistry reactions for further modifications or labeling.

Ac4ManNAz is widely used in:

  • Glycobiology Research: It allows for the visualization and study of glycoproteins through metabolic labeling.
  • Cancer Research: The compound helps track changes in glycosylation patterns associated with cancer progression.
  • Drug Development: By studying glycoprotein interactions, researchers can identify potential drug targets.

Studies utilizing Ac4ManNAz have demonstrated its ability to interact with various cellular components. For instance, its incorporation into glycoproteins allows for detailed analysis of protein interactions and trafficking within cells. The azido group facilitates bioorthogonal reactions with other biomolecules, enabling researchers to map out complex biological pathways and understand disease mechanisms better

Several compounds share structural similarities with Ac4ManNAz, including:

Compound NameStructureUnique Features
N-AcetylmannosamineC8H15NO5Natural substrate for sialic acid biosynthesis
Ac4GalNAz (Tetraacetylated N-Azidoacetylgalactosamine)C16H22N4O10Similar azide functionality but targets galactose pathways
Ac4GlcNAz (Tetraacetylated N-Azidoacetylglucosamine)C16H22N4O10Targets glucosamine pathways; used for similar labeling techniques

Ac4ManNAz stands out due to its specific incorporation into sialic acid biosynthesis pathways, making it particularly valuable for studying glycoproteins that are modified by sialic acids.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

430.13359291 g/mol

Monoisotopic Mass

430.13359291 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Han SS, Lee DE, Shim HE, Lee S, Jung T, Oh JH, Lee HA, Moon SH, Jeon J, Yoon S, Kim K, Kang SW. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. 2017 Mar 1;7(5):1164-1176. doi: 10.7150/thno.17711. eCollection 2017. PubMed PMID: 28435456; PubMed Central PMCID: PMC5399584.

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